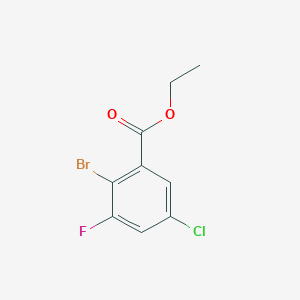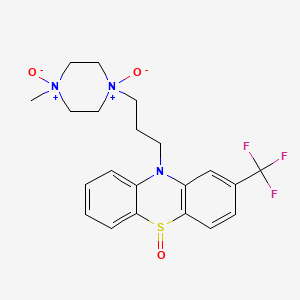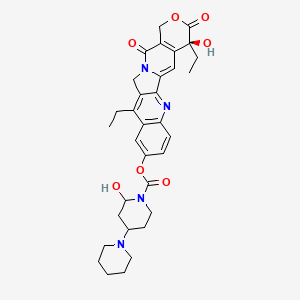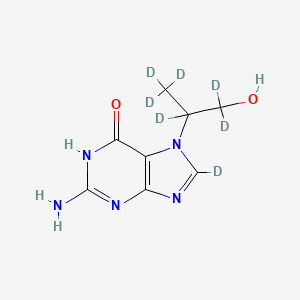
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is a deuterated analogue of 7-(1-Methyl-2-hydroxyethyl)guanine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies. The deuterium labeling allows for more precise tracking and analysis in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves the incorporation of deuterium atoms into the molecular structure of 7-(1-Methyl-2-hydroxyethyl)guanine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall purity of the compound .
化学反应分析
Types of Reactions
7-(1-Methyl-2-hydroxyethyl)guanine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst or a base to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
科学研究应用
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is widely used in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace biochemical pathways and interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling
作用机制
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s distribution and interactions within biological systems. This helps in elucidating molecular targets and pathways involved in various biochemical processes.
相似化合物的比较
Similar Compounds
7-(1-Methyl-2-hydroxyethyl)guanine: The non-deuterated analogue, used in similar research applications but without the benefits of deuterium labeling.
7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine, used in studies of isomerization and structural analysis
Uniqueness
The primary uniqueness of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 lies in its deuterium labeling, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in studies requiring precise tracking and analysis of biochemical pathways.
属性
分子式 |
C8H11N5O2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC 名称 |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChI 键 |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
手性 SMILES |
[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N |
规范 SMILES |
CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
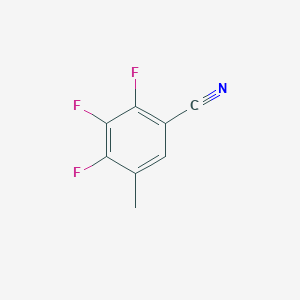
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
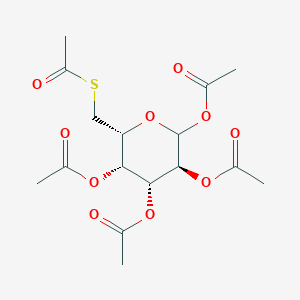
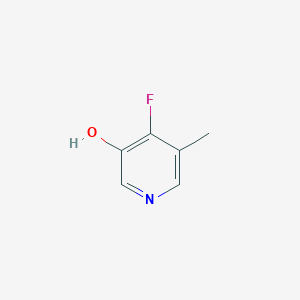


![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
